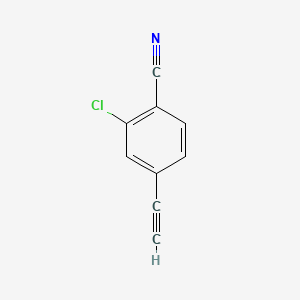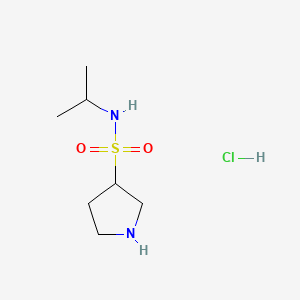
(2S)-4-fluorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-fluorobutan-2-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the fourth carbon of a butanol backbone, with the hydroxyl group (-OH) attached to the second carbon in the (S)-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-fluorobutan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of 4-fluorobutan-2-one using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in the formation of the desired (2S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enantioselective reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-4-fluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluorobutan-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-fluorobutan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxybutan-2-ol.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: 4-fluorobutan-2-one.
Reduction: 4-fluorobutan-2-amine.
Substitution: 4-hydroxybutan-2-ol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-4-fluorobutan-2-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective synthesis methods.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of (2S)-4-fluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2R)-4-fluorobutan-2-ol: The enantiomer of (2S)-4-fluorobutan-2-ol, with similar chemical properties but different biological activities due to its opposite stereochemistry.
4-fluorobutan-2-one: The oxidized form of this compound, lacking the hydroxyl group.
4-hydroxybutan-2-ol: The non-fluorinated analog of this compound, with different reactivity and applications.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H9FO |
|---|---|
Molekulargewicht |
92.11 g/mol |
IUPAC-Name |
(2S)-4-fluorobutan-2-ol |
InChI |
InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
PEAJLEGVRQOZNV-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](CCF)O |
Kanonische SMILES |
CC(CCF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)


![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)


